Methyl 3-({[1-(propan-2-yl)piperidin-4-yl]carbamoyl}amino)thiophene-2-carboxylate
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Overview
Description
METHYL 3-({[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a piperidine ring, a thiophene ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones . The thiophene ring is then introduced through a series of coupling reactions, often involving organometallic reagents . The final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
METHYL 3-({[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-({[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine itself and its various substituted forms.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and its esters.
Uniqueness
METHYL 3-({[(1-ISOPROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to its combination of a piperidine ring and a thiophene ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in various applications .
Properties
Molecular Formula |
C15H23N3O3S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 3-[(1-propan-2-ylpiperidin-4-yl)carbamoylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H23N3O3S/c1-10(2)18-7-4-11(5-8-18)16-15(20)17-12-6-9-22-13(12)14(19)21-3/h6,9-11H,4-5,7-8H2,1-3H3,(H2,16,17,20) |
InChI Key |
NYHISCCYSOMLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)NC2=C(SC=C2)C(=O)OC |
Origin of Product |
United States |
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